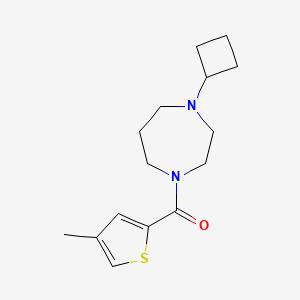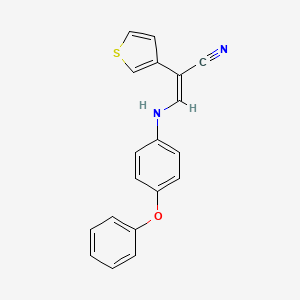
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile (3-4-PAT) is an important organic compound of interest to scientists due to its potential applications in the fields of medicine, biochemistry, and materials science. It is a derivative of acrylonitrile and is composed of a phenoxyaniline group and a 3-thienyl group. This compound has been studied extensively and has been found to have a variety of applications, including as a precursor in the synthesis of other compounds, as a reagent in certain biochemical processes, and as a material for drug delivery.
Wissenschaftliche Forschungsanwendungen
Renewable Acrylonitrile Production
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile, as a variant of acrylonitrile, has potential applications in the field of renewable production of acrylonitrile. Acrylonitrile is a key precursor in manufacturing various plastics, fibers, and resins. Research by Karp et al. (2017) focuses on producing acrylonitrile from renewable sources, such as sugars, using catalysis processes that could be relevant to the synthesis and application of this compound (Karp et al., 2017).
Antifungal and Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant antifungal and anticancer activities. Quiroga et al. (2007) synthesized a series of these compounds and evaluated their effectiveness against various fungal pathogens and cancer cell lines (Quiroga et al., 2007).
Application in Hydrogel Particles
This compound is also relevant in the synthesis of multipurpose polymeric particles, particularly in core-shell morphology. Sahiner et al. (2011) discussed its use in environmental applications, biomedical fields, and as a medium in catalysis processes (Sahiner et al., 2011).
Molecular Structure Analysis
The molecular structure of variants of this compound has been studied for understanding intermolecular interactions. Cobo et al. (2006) investigated the structure of related compounds, providing insights into their potential applications in material science (Cobo et al., 2006).
Electrochemical Behavior in Polymer Synthesis
The electrochemical properties of derivatives of this compound are significant in the development of low bandgap polymers. Park et al. (2010) explored this aspect, which is crucial in the field of polymer science and engineering (Park et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(4-phenoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-12-16(15-10-11-23-14-15)13-21-17-6-8-19(9-7-17)22-18-4-2-1-3-5-18/h1-11,13-14,21H/b16-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVZUJLVMSYKT-SSZFMOIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

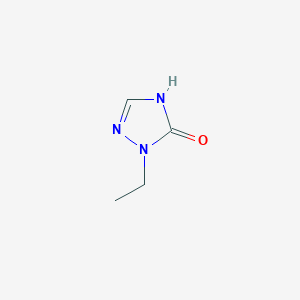

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
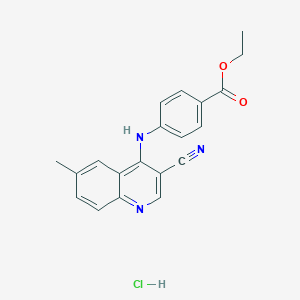
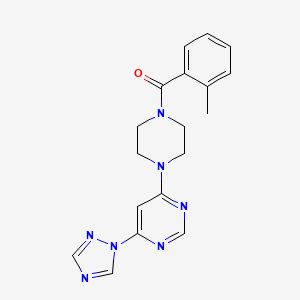
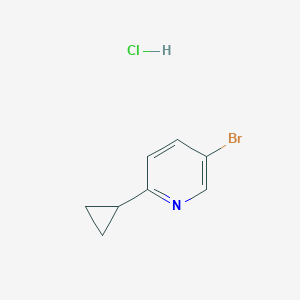
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
